1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-5-4-6-14(11-12)16-18(24)22(19(2,3)21-16)17(23)13-7-9-15(20)10-8-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFLFHIBDPWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst . This reaction is typically carried out under mild conditions, and the catalyst can be recovered and reused without loss of activity. Another approach involves the microwave-assisted synthesis of hydrazides, followed by acylation with 4-fluorobenzoyl chloride . This method offers the advantage of reduced reaction times and improved yields.
Chemical Reactions Analysis
1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the fluorobenzoyl group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Imidazole derivatives have shown promise as anticancer agents. The compound may exhibit similar properties due to the imidazole ring's ability to interact with biological targets. Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Antimicrobial Properties
The imidazole nucleus is associated with antimicrobial activity, making derivatives like 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione potential candidates for developing new antibiotics. Studies have highlighted the effectiveness of imidazole compounds against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Imidazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Such inhibition can lead to reduced pain and inflammation, making these compounds valuable in pain management therapies .
Fluorescent Chemosensors
Imidazole derivatives are utilized in the development of fluorescent chemosensors for detecting metal ions. The unique electronic properties of imidazole allow these compounds to form stable complexes with metal ions, leading to significant changes in fluorescence that can be quantitatively measured . This application is particularly relevant in environmental monitoring and analytical chemistry.
Organic Light Emitting Diodes (OLEDs)
The incorporation of imidazole-based compounds into OLEDs has been explored due to their favorable electronic properties. These materials can enhance the efficiency and color purity of light emission in OLED devices, making them suitable for display technologies .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. The compound’s ability to interact with other enzymes and receptors also contributes to its biological activity.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Substituent Effects :
Physical and Spectral Properties
Crystallographic and Stability Data
- The target compound’s 2,2-dimethyl groups likely induce steric hindrance, reducing rotational freedom and enhancing crystallinity. Isostructural analogs in show similar packing motifs, but the thione moiety may promote unique hydrogen-bonding networks compared to oxo derivatives.
Biological Activity
The compound 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione represents a class of thiosemicarbazones, which have garnered attention for their diverse biological activities. This article aims to consolidate the existing research on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is . Its structural representation can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation : CC(C)(N(C(c1cc(F)ccc1)=O)C1=S)N=C1c1cc(C)ccc1
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that thiosemicarbazones exhibit significant anticancer properties. A study on related compounds showed that benzoylbenzophenone thiosemicarbazone analogues inhibited cathepsin L, a cysteine protease involved in tumor metastasis. The in vivo studies demonstrated efficacy in delaying tumor growth in mouse models .
The mechanisms underlying the biological activity of thiosemicarbazones often involve:
- Induction of Apoptosis : Thiosemicarbazones can trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : Compounds like cathepsin L inhibitors disrupt cancer cell invasion and metastasis.
- Oxidative Stress Induction : These compounds can induce oxidative stress, leading to mitochondrial dysfunction and subsequent cell death .
Study 1: In Vivo Efficacy
In a study involving 3-benzoylbenzophenone thiosemicarbazone, researchers reported low cytotoxicity against peripheral blood mononuclear cells while effectively inhibiting K562 leukemia cells. The compound demonstrated a half-maximal effective concentration (EC50) of approximately 10 µM for inducing cell death in K562 cells .
Study 2: Structural Modifications for Enhanced Activity
Structural modifications of imidazole derivatives have been explored to enhance bioavailability and reduce side effects. For instance, replacing certain functional groups has been shown to improve the therapeutic index without compromising efficacy .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Effective against various cancer cell lines |
| Enzyme Inhibition | Inhibits cathepsin L |
| Cytotoxicity | Low toxicity to normal cells |
| Apoptotic Induction | Induces apoptosis in cancerous cells |
Q & A
Q. What are the optimized synthetic routes for 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A representative approach involves:
Intermediate Preparation : Reacting 4-fluoroaniline with 3-methylbenzaldehyde in methanol under reflux to form a Schiff base .
Cyclization : Treating the intermediate with 3,4,5-trimethoxyphenyl isocyanide and triethylamine in methanol, followed by reflux for 8–12 hours to form the imidazole core .
Thionation : Replacing the carbonyl oxygen with sulfur using Lawesson’s reagent or phosphorus pentasulfide in dry toluene under inert conditions.
Q. Critical Factors :
- Temperature : Reflux (~323 K) ensures complete cyclization .
- Catalyst : Triethylamine enhances nucleophilicity during cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Yield Optimization : Varies between 45–60% depending on substituent electronic effects (e.g., electron-withdrawing groups reduce steric hindrance) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. The compound may cause respiratory irritation .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported synthetic yields for imidazole-5-thione derivatives?
Methodological Answer:
Q. What computational or theoretical frameworks can guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., p38 MAP kinase) based on the compound’s dihedral angles and steric bulk .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. How can environmental fate studies be integrated into the research workflow for this compound?
Methodological Answer:
- Environmental Persistence :
- Ecotoxicology :
Q. What strategies address challenges in crystallizing imidazole-5-thione derivatives for structural studies?
Methodological Answer:
Q. How can researchers validate the compound’s mechanism of action in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
